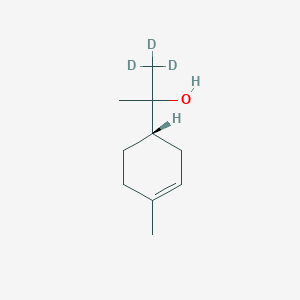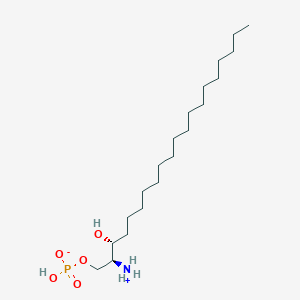
Vinblastine Methiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vinblastine Methiodide is a derivative of vinblastine, a vinca alkaloid originally isolated from the Madagascar periwinkle plant (Catharanthus roseus). This compound is known for its potent antineoplastic properties, making it a valuable compound in cancer treatment. It works by inhibiting cell division, specifically targeting the microtubules during mitosis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Vinblastine Methiodide can be synthesized through a series of chemical reactions starting from vinblastine. The process involves the methylation of vinblastine to produce the methiodide derivative. The reaction typically requires a methylating agent such as methyl iodide under controlled conditions to ensure the selective methylation of the desired functional group .
Industrial Production Methods
Industrial production of vinblastine and its derivatives, including this compound, often involves the extraction of vinblastine from the Catharanthus roseus plant, followed by chemical modification. Advances in biotechnology have also enabled the production of vinblastine using endophytic fungi, which can produce the compound in significant quantities .
Analyse Chemischer Reaktionen
Types of Reactions
Vinblastine Methiodide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify specific functional groups, impacting the compound’s reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired modification but typically involve controlled temperatures and pH levels to ensure specificity .
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the this compound molecule. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
Vinblastine Methiodide has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and modification of vinca alkaloids.
Biology: Researchers use it to investigate the mechanisms of cell division and the role of microtubules in mitosis.
Medicine: Its primary application is in cancer treatment, where it is used to inhibit the growth of cancer cells.
Wirkmechanismus
Vinblastine Methiodide exerts its effects by binding to tubulin, a protein that is a key component of microtubules. By binding to tubulin, it prevents the polymerization of microtubules, leading to the disruption of the mitotic spindle and subsequent cell cycle arrest at metaphase. This inhibition of mitosis ultimately results in cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Vinblastine Methiodide is part of a class of compounds known as vinca alkaloids. Similar compounds include:
Vincristine: Another vinca alkaloid with similar mechanisms of action but different clinical applications.
Vindesine: A semi-synthetic derivative of vinblastine with enhanced therapeutic properties.
Vinorelbine: A newer vinca alkaloid with improved pharmacokinetic properties and reduced neurotoxicity
Uniqueness
This compound is unique due to its specific methylation, which can enhance its solubility and bioavailability compared to its parent compound, vinblastine. This modification can also impact its interaction with cellular targets, potentially leading to differences in efficacy and toxicity profiles .
Eigenschaften
CAS-Nummer |
61988-79-2 |
|---|---|
Molekularformel |
C₄₇H₆₁IN₄O₉ |
Molekulargewicht |
952.91 |
Synonyme |
6’-Methylvincaleukoblastinium Iodide; 1H-Indolizino[8,1-cd]carbazole Vincaleukoblastinium Deriv.; 2H-3,7-Methanoazacycloundecino[5,4-b]indole Vincaleukoblastinium Deriv.; (3R,5S,7S,9S)-9-((3aR,3a1R,4R,5S,5aR,10bR)-4-Acetoxy-3a-ethyl-5-hydroxy-8-metho |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(3aS,4R,7R,9R,10R,11R,13R,15R,15aR)-4-Ethyloctahydro-11-methoxy-3a,7,9,11,13,15-hexamethyl-1-[1-[(1R)-1-(1,8-naphthyridin-4-yl)ethyl]-3-azetidinyl]-10-[[3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl]oxy]-2H-oxacyclotetradecino[4,3-d]oxazole-2,6,8,14(1H,7H,9H)tetrone](/img/structure/B1148086.png)

